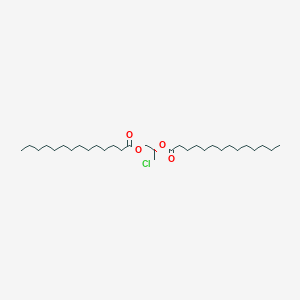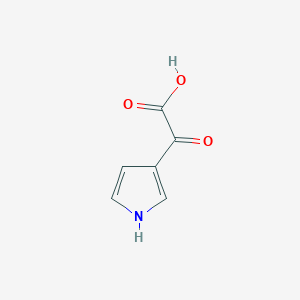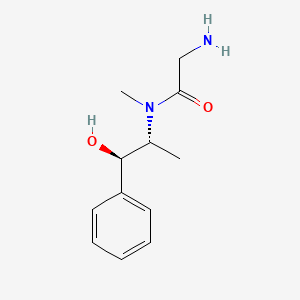
Capreomycin IIB Trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capreomycin IIB Trihydrochloride is a cyclic polypeptide antibiotic that belongs to the aminoglycoside family. It is primarily used as a second-line treatment for multidrug-resistant tuberculosis. This compound is produced by the bacterium Streptomyces capreolus and is known for its ability to inhibit protein synthesis in bacteria, making it effective against Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: Capreomycin IIB Trihydrochloride is synthesized through a series of complex biochemical reactions involving the bacterium Streptomyces capreolus. The production process includes fermentation, extraction, and purification steps. The fermentation process involves growing the bacterium in a nutrient-rich medium, followed by the extraction of the antibiotic from the culture broth. The extracted compound is then purified using various chromatographic techniques to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Streptomyces capreolus is cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The final product is obtained in the form of a trihydrochloride salt, which enhances its stability and solubility .
化学反応の分析
Types of Reactions: Capreomycin IIB Trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
科学的研究の応用
Capreomycin IIB Trihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of cyclic polypeptides. In biology, it serves as a tool for investigating the mechanisms of protein synthesis inhibition in bacteria. In medicine, it is a critical component of multidrug-resistant tuberculosis treatment regimens.
作用機序
The mechanism of action of Capreomycin IIB Trihydrochloride involves the inhibition of protein synthesis in bacteria. The compound binds to the 70S ribosomal unit, preventing the formation of functional proteins necessary for bacterial survival. This binding results in the production of abnormal proteins, ultimately leading to bacterial cell death. The primary molecular target of this compound is the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis .
類似化合物との比較
Similar Compounds: Capreomycin IIB Trihydrochloride is similar to other aminoglycoside antibiotics such as kanamycin, amikacin, and streptomycin. These compounds share a common mechanism of action and are used in the treatment of tuberculosis and other bacterial infections .
Uniqueness: What sets this compound apart from other similar compounds is its unique cyclic polypeptide structure, which contributes to its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Additionally, its ability to bind to multiple sites on the bacterial ribosome enhances its antibacterial activity and reduces the likelihood of resistance development .
特性
CAS番号 |
71772-33-3 |
|---|---|
分子式 |
C₁₉H₃₅Cl₃N₁₂O₆ |
分子量 |
633.92 |
同義語 |
Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA Trihy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)


![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)


![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)

